3,3-dimethyl-8-(2-methylpropyl)-6-(piperidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
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Overview
Description
3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-(PIPERIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrano[3,4-c]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a piperidine ring and a pyranopyridine core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-(PIPERIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with piperidine derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by cyclization to form the pyranopyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-(PIPERIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Thionyl chloride, nucleophiles, solvents like dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated piperidine rings.
Substitution: Halogenated derivatives with substituted piperidine rings.
Scientific Research Applications
3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-(PIPERIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-(PIPERIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-(PIPERIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE: Unique due to its specific substitution pattern and biological activities.
Other Pyranopyridines: Similar core structure but different substituents, leading to varied biological activities.
Piperidine Derivatives: Compounds with piperidine rings but lacking the pyranopyridine core.
Uniqueness
The uniqueness of 3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-(PIPERIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE lies in its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H29N3O |
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Molecular Weight |
327.5 g/mol |
IUPAC Name |
3,3-dimethyl-8-(2-methylpropyl)-6-piperidin-1-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C20H29N3O/c1-14(2)10-18-17-13-24-20(3,4)11-15(17)16(12-21)19(22-18)23-8-6-5-7-9-23/h14H,5-11,13H2,1-4H3 |
InChI Key |
QCNXDCHAQRGUJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=C(C2=C1COC(C2)(C)C)C#N)N3CCCCC3 |
Origin of Product |
United States |
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